2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C16H14Br2N3O2 and a molecular weight of 441.11 g/mol . This compound is primarily used in research applications and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is primarily used in preclinical research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide: A closely related compound with similar structural features.
2,6-Dibromo-4-methylphenol: Shares the dibromo and methyl groups but differs in its functional groups and overall structure.
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15Br2N3O2 |
---|---|
Molecular Weight |
441.12 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15Br2N3O2/c1-10-6-12(17)16(13(18)7-10)19-9-15(23)21-20-8-11-4-2-3-5-14(11)22/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+ |
InChI Key |
DZSYHMPEGZUSDX-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=CC=C2O)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=CC=C2O)Br |
Origin of Product |
United States |
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